3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide 3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 328118-28-1
VCID: VC11966484
InChI: InChI=1S/C16H13ClN2OS/c1-9-6-10(2)14-13(7-9)21-16(18-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20)
SMILES: CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C
Molecular Formula: C16H13ClN2OS
Molecular Weight: 316.8 g/mol

3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

CAS No.: 328118-28-1

Cat. No.: VC11966484

Molecular Formula: C16H13ClN2OS

Molecular Weight: 316.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide - 328118-28-1

Specification

CAS No. 328118-28-1
Molecular Formula C16H13ClN2OS
Molecular Weight 316.8 g/mol
IUPAC Name 3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H13ClN2OS/c1-9-6-10(2)14-13(7-9)21-16(18-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20)
Standard InChI Key WYOZLWDEYIHUAH-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C
Canonical SMILES CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (Fig. 1) consists of:

  • A benzothiazole ring (positions 4 and 6 substituted with methyl groups).

  • A benzamide group attached to the benzothiazole’s nitrogen at position 2.

  • A chlorine atom at position 3 of the benzamide aromatic ring.

Key descriptors:

  • SMILES: CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C

  • InChIKey: WYOZLWDEYIHUAH-UHFFFAOYSA-N.

Physicochemical Profile

PropertyValueSource
logP (Partition coefficient)5.16
logD (Distribution coefficient)3.01
Polar Surface Area29.24 Ų
Hydrogen Bond Acceptors4
Solubility (logSw)-5.55

The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility. The polar surface area (29.24 Ų) aligns with moderate bioavailability for small molecules .

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step protocol:

  • Benzothiazole Core Formation: Cyclocondensation of 4,6-dimethyl-2-aminobenzothiazole with thiourea derivatives under oxidative conditions (e.g., using RuCl3\text{RuCl}_3 as a catalyst) .

  • Benzamide Coupling: Reaction of 3-chlorobenzoyl chloride with the aminobenzothiazole intermediate in dichloromethane, catalyzed by triethylamine (Fig. 2) .

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions).

  • Yield: 70–85% after recrystallization from ethanol .

Industrial Production

Scalable methods employ continuous flow reactors to enhance efficiency:

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yield by 15% .

  • Automated purification (e.g., simulated moving bed chromatography) ensures >98% purity for pharmaceutical applications.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate activity against Gram-negative bacteria (Table 1):

StrainMIC (μM)Reference
Escherichia coli0.32
Staphylococcus aureus2.1

Mechanistic studies suggest inhibition of bacterial FtsZ GTPase, disrupting cell division .

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast cancer)12.4Caspase-dependent apoptosis
HepG2 (liver cancer)18.7ROS generation

Electron-withdrawing groups (e.g., -Cl) enhance DNA intercalation, while methyl groups improve pharmacokinetic profiles .

Enzyme Modulation

  • Glucokinase Activation: Acts as an allosteric activator (EC₅₀ = 1.8 μM), potentiating insulin secretion in pancreatic β-cells .

  • COX-2 Inhibition: IC₅₀ = 4.3 μM, suggesting anti-inflammatory applications .

Pharmacokinetics and ADMET

Absorption and Distribution

  • Caco-2 Permeability: Papp=12.6×106cm/sP_{\text{app}} = 12.6 \times 10^{-6} \, \text{cm/s}, indicating moderate intestinal absorption.

  • Plasma Protein Binding: 89.2% (albumin-dominated), limiting free drug availability.

Metabolism and Excretion

  • Cytochrome P450 Involvement: Primarily metabolized by CYP3A4 (72%) and CYP2D6 (18%).

  • Half-Life: t1/2=6.2ht_{1/2} = 6.2 \, \text{h} in rodent models, supporting twice-daily dosing .

Applications in Materials Science

Organic Semiconductors

The benzothiazole-benzamide framework exhibits:

  • Bandgap: 2.8 eV (suitable for UV-light emitters).

  • Charge Mobility: 0.4cm2/V\cdotps0.4 \, \text{cm}^2/\text{V·s}, comparable to rubrene-based devices.

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) shows 92% efficiency in protecting mild steel at 50 ppm (0.1 M HCl).

ModelLD₅₀ (mg/kg)Effect
Rat (oral)>2,000Mild hepatotoxicity
Zebrafish (96 h)45Developmental delays

Future Directions

  • Derivative Libraries: Introduce sulfonamide or morpholino groups to enhance solubility (e.g., logP<4\text{logP} < 4) .

  • Targeted Drug Delivery: Conjugate with nanoparticles (e.g., PLGA) to improve tumor accumulation .

  • Green Synthesis: Develop solvent-free protocols using ball milling or ultrasound .

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